Compound Description: Preladenant is a selective adenosine A2A receptor antagonist. It has been investigated in clinical trials for the treatment of Parkinson's disease. [, , ]
Relevance: Preladenant shares the same pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core structure with the target compound, 3-(furan-2-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine. Key structural differences include the presence of a 2-(4-(4-(2-methoxyethoxy)phenyl)piperazin-1-yl)ethyl substituent at the 7-position and an amino group at the 5-position in Preladenant. [, ]
Compound Description: [18F]MNI-444 is a positron emission tomography (PET) radiotracer designed for mapping adenosine A2A receptors in the brain. []
Relevance: This compound is structurally analogous to Preladenant and the target compound, 3-(furan-2-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine. It retains the core pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine structure with a 2-(4-(4-(2-fluoroethoxy)phenyl)piperazin-1-yl)ethyl substituent at the 7-position and an amino group at the 5-position. The key difference is the presence of a radioactive fluorine-18 atom for PET imaging. []
Compound Description: [123I]MNI-420 is a single-photon emission computed tomography (SPECT) radiotracer developed for imaging adenosine A2A receptors in the brain. []
Relevance: This compound shares structural similarities with Preladenant and the target compound, 3-(furan-2-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine. It possesses the core pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine structure with a 2-(4-(2-fluoro-4-iodophenyl)piperazin-1-yl)ethyl substituent at the 7-position and an amino group at the 5-position. The key distinction is the incorporation of a radioactive iodine-123 atom for SPECT imaging. []
Compound Description: SCH58261 is a potent and highly selective antagonist for the A2A adenosine receptor. [, , , , , ]
Relevance: SCH58261 shares the same pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine core structure with the target compound, 3-(furan-2-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine. The structural similarities include the furan-2-yl substituent at the 3-position and the presence of an amino group at the 5-position. The main difference lies in the substituent at the 7-position, where SCH58261 has a 2-phenylethyl group while the target compound has an o-tolyl group. [, , , , , ]
Compound Description: This compound is an analog of SCH58261 designed to explore structure-activity relationships at adenosine receptors. []
Relevance: This compound is structurally related to both SCH58261 and the target compound, 3-(furan-2-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine, as it retains the core pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine structure and the 5-amino group. The key difference lies in the substitution at the 2-position, where this analog has a 2-ethoxyphenyl group while SCH58261 and the target compound have a 2-furyl group. []
Compound Description: This compound is part of a series of C9-substituted pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidines investigated for their adenosine receptor antagonist activity. []
Relevance: This compound shares the pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine core with the target compound, 3-(furan-2-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine. Similarities include the 2-(2-furyl) substituent and the 5-amino group. The key difference lies in the additional substitutions at the 8 and 9 positions of the pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine core, where this compound has a methyl and a methylsulfanyl group, respectively, which are absent in the target compound. []
Compound Description: This compound is a pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivative investigated for its potential anticancer activity. [, ]
Relevance: This compound shares the same pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core with the target compound, 3-(furan-2-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine. Key structural differences include the presence of a 4-bromophenyl group at the 7-position and a pyridin-4-yl group at the 9-position. [, ]
8. Series of 3-substituted-9-(1,1′-biphenyl-4-yl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo [4,3-c]pyrimidines []
Compound Description: This series of compounds represents a new class of potent xanthine oxidase inhibitors. []
Relevance: These compounds are structurally related to the target compound, 3-(furan-2-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine, as they are isomers, sharing the same core structure but with the triazole and pyrimidine rings flipped. The compounds in this series feature variations at the 3-position and consistent substitutions at the 7- and 9-positions. []
9. Series of 2-substituted-9-(1,1′-biphenyl-4-yl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4] triazolo[1,5-c]pyrimidines []
Compound Description: This series of compounds are designed as potent xanthine oxidase inhibitors. []
Relevance: These compounds share the same pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core structure with the target compound, 3-(furan-2-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine. This series features a biphenyl group at the 9-position and a phenyl group at the 7-position, with variations at the 2-position. []
Compound Description: This compound is a tricyclic nucleoside analog containing a dihydroimidazole ring fused to the pyrazolo[3,4-d]pyrimidine ring system. []
Relevance: While not directly containing the same core structure, this compound is related to the target compound, 3-(furan-2-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine, through its pyrazolo[3,4-d]pyrimidine moiety, which is a structural isomer of the pyrazolo[4,3-e]pyrimidine core in the target compound. []
Compound Description: This compound is another tricyclic nucleoside analog with a tetrazole ring fused to the pyrazolo[3,4-d]pyrimidine ring system. []
Relevance: Similar to the previous compound, this compound, while not sharing the exact core, is related to the target compound, 3-(furan-2-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine, through the presence of the pyrazolo[3,4-d]pyrimidine moiety, which is a structural isomer of the pyrazolo[4,3-e]pyrimidine core. []
Compound Description: This tricyclic nucleoside analog features an imidazole ring fused to the pyrazolo[3,4-d]pyrimidine ring system. []
Relevance: This compound, while not sharing the exact core, is related to the target compound, 3-(furan-2-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine, through the presence of the pyrazolo[3,4-d]pyrimidine moiety, which is a structural isomer of the pyrazolo[4,3-e]pyrimidine core. []
13. 7-(2,3-O-Methoxymethylene-β-D-ribofuranosyl)pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine []* Compound Description: This compound is a tricyclic nucleoside analog with a 1,2,4-triazole ring fused to the pyrazolo[3,4-d]pyrimidine ring system. []* Relevance: While not directly containing the same core structure, this compound is related to the target compound, 3-(furan-2-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine, through its pyrazolo[3,4-d]pyrimidine moiety, which is a structural isomer of the pyrazolo[4,3-e]pyrimidine core in the target compound. []
Compound Description: This compound is a pyrazolo[5,1-c][1,2,4]triazine derivative synthesized from the sodium salt of 5-hydroxy-1-naphtho[2,1-b]furan-2-ylpropenone. []
Relevance: While this compound doesn't share the exact core structure, it's considered related to the target compound, 3-(furan-2-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine, due to the presence of both a furan ring and a pyrazole ring in its structure, indicating a potential for similar synthetic pathways and reactivity. []
Compound Description: This compound is another pyrazolo[5,1-c][1,2,4]triazine derivative synthesized using similar methods as the previous compound. []
Relevance: This compound, like the previous one, exhibits structural similarities to the target compound, 3-(furan-2-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine, due to the presence of both a furan ring and a triazole ring in its structure, suggesting potential connections in terms of synthesis and chemical behavior. []
Compound Description: This compound is a benzo[4,5]imidazo[2,1-c][1,2,4]triazine derivative synthesized through a similar pathway as the previous two compounds. []
Relevance: Despite not having the exact same core structure, this compound exhibits structural similarities to the target compound, 3-(furan-2-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine, due to the shared presence of a furan ring, suggesting possible links in their synthetic origins and chemical properties. []
Compound Description: This compound is a pyrazolo[1,5-a]pyrimidine derivative synthesized from the sodium salt of 5-hydroxy-1-naphtho[2,1-b]furan-2-ylpropenone. []
Relevance: Although this compound doesn't share the exact core structure, it's considered related to the target compound, 3-(furan-2-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine, as it contains both a furan ring and a pyrimidine ring in its structure, indicating a potential for similar synthetic strategies and reactivity. []
Compound Description: This compound is a [, , ]triazolo[4,3-a]pyrimidine derivative synthesized using similar methods as the previous compound. []
Relevance: Similar to the previous compound, this compound exhibits structural similarities to the target compound, 3-(furan-2-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine, due to the presence of both a furan ring and a triazole ring, indicating a potential for similar synthetic routes and reactivity. []
Compound Description: This compound is a benzo[4,5]imidazo[1,2-a]pyrimidine derivative synthesized through a similar pathway as the previous two compounds. []
Relevance: Despite not having the exact same core structure, this compound exhibits structural similarities to the target compound, 3-(furan-2-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine, due to the shared presence of a furan ring, suggesting possible links in their synthetic origins and chemical properties. []
Compound Description: This compound serves as a key intermediate in the synthesis of a series of pyrazolo[4,3-e]-1,2,4-triazolo-[1,5-c]pyrimidine derivatives investigated as potential A2A adenosine receptor antagonists. [, ]
Relevance: Although this compound doesn't represent the final tricyclic structure, it holds relevance to the target compound, 3-(furan-2-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine, because it highlights a key synthetic step—the formation of the pyrazole ring, which is a crucial structural component of the pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine core. [, ]
Compound Description: This compound serves as an intermediate in the synthesis of various pyrazolo[4,3-e]-1,2,4-triazolo-[1,5-c]pyrimidine derivatives designed as potential A2A adenosine receptor antagonists. []
Relevance: This compound exhibits structural similarities to the target compound, 3-(furan-2-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine, due to the presence of the pyrazole ring. Its role as a synthetic precursor for the pyrazolo[4,3-e]-1,2,4-triazolo-[1,5-c]pyrimidine core makes it relevant to understanding the construction of this class of compounds. []
Compound Description: This compound is a heterocyclic derivative prepared from pyrimidine and tested as an anti-proliferative agent against the human liver (HEPG2) cancer cell line. []
Relevance: While not having the exact same core structure, this compound is related to the target compound, 3-(furan-2-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine, as both contain a pyrimidine ring and a triazole ring in their structures. []
Compound Description: This compound is another heterocyclic derivative derived from pyrimidine and evaluated for its anti-proliferative activity against the human liver (HEPG2) cancer cell line. []
Relevance: Despite not sharing the exact core structure, this compound exhibits structural similarities to the target compound, 3-(furan-2-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine, as both contain a pyrimidine ring and a triazole ring, indicating a potential for related synthetic approaches and reactivity. []
Compound Description: This compound is a naphthyridine derivative investigated for its potential anti-proliferative effects on the human liver (HEPG2) cancer cell line. []
Relevance: While this compound doesn't share the exact core structure, it's considered related to the target compound, 3-(furan-2-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine, due to the presence of a furan ring in its structure. This structural similarity suggests potential connections in their synthetic origins and reactivity. []
Compound Description: This derivative, a pyrrolo[3,4-e][1,2,4]triazolo[1,5-c]pyrimidine, was synthesized as a 7-deaza-analogue of the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core, aiming to understand the role of the nitrogen at the 7-position in adenosine receptor interactions. []
Relevance: Although differing in the core structure, this compound provides valuable insights into the structure-activity relationships of the target compound, 3-(furan-2-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine. The presence of the furan-2-yl substituent and the exploration of the nitrogen's role make it relevant for understanding the target compound's potential interactions. []
Compound Description: This imidazo[2,1-i]purin-5(4H)-one derivative was identified as a potent hA3 adenosine receptor ligand, demonstrating high selectivity over other adenosine receptor subtypes. []
Relevance: Despite the difference in the core structure, this compound shares a structural similarity with the target compound, 3-(furan-2-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine, due to the presence of the pyrazole ring. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.